8-Oxopentadecanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

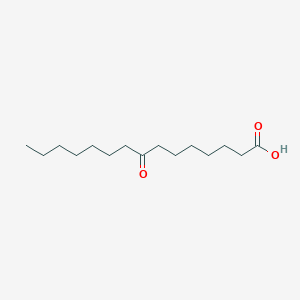

8-Oxopentadecanoic acid is a long-chain fatty acid with the molecular formula C15H28O3 and a molecular weight of 256.38 g/mol It is characterized by the presence of a keto group at the 8th carbon position in the pentadecanoic acid chain

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxopentadecanoic acid can be achieved through various methods. One common approach involves the oxidation of pentadecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the condensation of 1,12-dodecanolide with methylsulfinylcarbanion (DMSO-) to form a keto-sulfoxide intermediate, which is then converted to this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

化学反応の分析

Types of Reactions: 8-Oxopentadecanoic acid undergoes various chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form hydroxyl groups using reducing agents like sodium borohydride.

Substitution: The hydrogen atoms adjacent to the keto group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

Oxidation: Formation of dicarboxylic acids.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted keto acids.

科学的研究の応用

8-Oxopentadecanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Studied for its role in metabolic pathways and as a biomarker for certain diseases.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants

作用機序

The mechanism of action of 8-Oxopentadecanoic acid involves its interaction with various molecular targets and pathways. It is known to activate AMP-activated protein kinase (AMPK) and inhibit mammalian target of rapamycin (mTOR), both of which are crucial in regulating cellular metabolism and growth . Additionally, it modulates the JAK-STAT signaling pathway, which is involved in immune responses and inflammation .

類似化合物との比較

2-Oxopentadecanoic acid: Another long-chain fatty acid with a keto group at the 2nd carbon position.

3-Oxopentadecanoic acid: Similar structure but with the keto group at the 3rd carbon position.

Uniqueness: 8-Oxopentadecanoic acid is unique due to the position of the keto group, which influences its reactivity and biological activity. Compared to its analogs, it exhibits distinct chemical properties and potential therapeutic benefits, making it a valuable compound for research and industrial applications.

生物活性

8-Oxopentadecanoic acid (8-OPA), a derivative of pentadecanoic acid, has garnered attention in recent years due to its potential biological activities. This article focuses on the compound's anti-inflammatory properties, its role in oxidative stress, and its implications in cancer research.

Chemical Structure and Properties

This compound is characterized by the presence of a ketone group at the 8th carbon of the pentadecanoic acid chain. This structural modification is significant as it influences the compound's reactivity and biological interactions.

Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. In vitro experiments demonstrate that 8-OPA can significantly inhibit the production of pro-inflammatory cytokines in macrophage cells stimulated with lipopolysaccharide (LPS). Specifically, it has been shown to reduce levels of nitric oxide (NO) and inflammatory cytokines such as TNF-α and IL-6.

The mechanism by which 8-OPA exerts its anti-inflammatory effects involves several key signaling pathways:

- Inhibition of iNOS and COX-2 : 8-OPA downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both critical mediators in inflammation .

- Suppression of NF-κB Pathway : The compound inhibits the phosphorylation of IκB-α, thus preventing the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a major transcription factor involved in inflammatory responses .

- MAPK Signaling : It also affects mitogen-activated protein kinase (MAPK) signaling pathways, specifically inhibiting c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) phosphorylation .

Role in Oxidative Stress and Cancer

The accumulation of oxidative damage products, including those related to this compound, plays a critical role in tumorigenesis. The oxidation of guanine to form 8-oxoguanine (8-oxoG) is particularly notable as it can lead to mutations that promote cancer development. Research indicates that compounds like 8-OPA may influence the repair mechanisms for such oxidative damage.

Case Study: Tumorigenesis

In animal models, particularly studies involving OGG1 knockout mice, increased levels of 8-oxoG corresponded with a higher incidence of tumors, suggesting a link between oxidative stress and cancer progression. The failure to repair these lesions leads to mutations that drive tumorigenesis .

Summary of Research Findings

特性

IUPAC Name |

8-oxopentadecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O3/c1-2-3-4-5-8-11-14(16)12-9-6-7-10-13-15(17)18/h2-13H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFNEHAYIUEMGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)CCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。